(R)-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
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Overview
Description
®-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a compound that features a trifluoromethyl group, a phenyl ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol typically involves multiple steps. One common method includes the following steps:
Formation of the Boronic Ester: The reaction of 4-bromo-2,2,2-trifluoroacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.
Reduction: The reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Resolution: The resolution of the racemic mixture to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its boronic ester group.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The boronic ester group can act as an enzyme inhibitor, making it useful in biochemical studies.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry
Material Science: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
®-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C14H18BF3O3 |
---|---|
Molecular Weight |
302.10 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-9(6-8-10)11(19)14(16,17)18/h5-8,11,19H,1-4H3/t11-/m1/s1 |
InChI Key |
VBXSVIYLABOQFL-LLVKDONJSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C(F)(F)F)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)O |
Origin of Product |
United States |
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